4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine
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Overview
Description
4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is a heterocyclic compound with the molecular formula C10H11N5. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine typically involves the reaction of 2-methyl-6-pyridin-2-ylpyrimidine with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to the boiling point of the solvent and maintained at this temperature for several hours to ensure complete reaction. After cooling, the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form the corresponding azo compound.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of azo compounds.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of 4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine involves its interaction with specific molecular targets. The hydrazino group can form hydrogen bonds and other interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-2-methyl-6-pyridin-2-ylpyrimidine
- 4-Hydroxy-2-methyl-6-pyridin-2-ylpyrimidine
- 4-Methylthio-2-methyl-6-pyridin-2-ylpyrimidine
Uniqueness
4-Hydrazino-2-methyl-6-pyridin-2-ylpyrimidine is unique due to the presence of the hydrazino group, which imparts distinct chemical reactivity and biological activity. This functional group allows the compound to participate in a variety of reactions and interactions that are not possible with other similar compounds .
Properties
IUPAC Name |
(2-methyl-6-pyridin-2-ylpyrimidin-4-yl)hydrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N5/c1-7-13-9(6-10(14-7)15-11)8-4-2-3-5-12-8/h2-6H,11H2,1H3,(H,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLKHWKGKVSSXFI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NN)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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